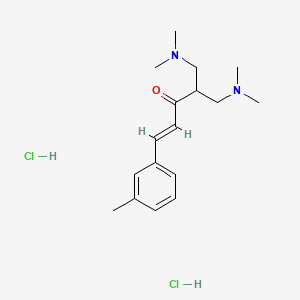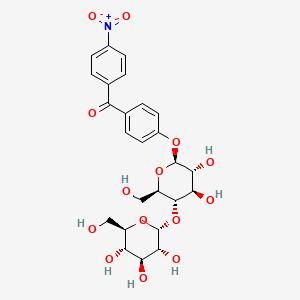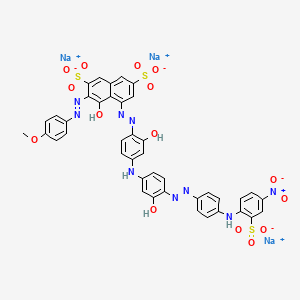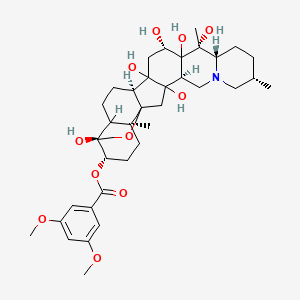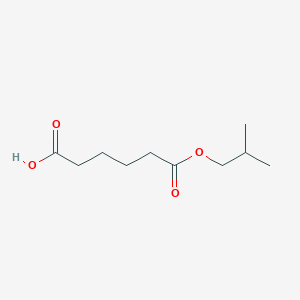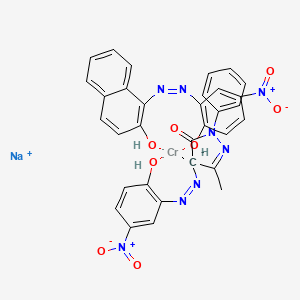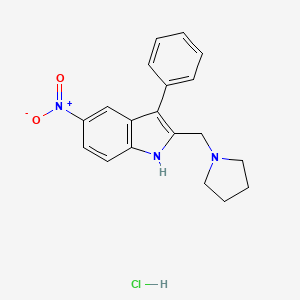
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- is a chemical compound with the molecular formula C28H60NO6P and a molecular weight of 537.7529 g/mol . This compound is characterized by its unique structure, which includes an octadecyl chain, an ethyl group, and a phosphorylcholine moiety. It is known for its stereochemistry, specifically the ®-configuration, which plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
The synthesis of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves several steps, starting with the preparation of the glycerol backbone. The octadecyl chain is introduced through an etherification reaction, followed by the addition of the ethyl group. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphorylcholine moiety. The reaction conditions typically require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phosphorylcholine moiety.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying etherification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, leading to changes in membrane dynamics and function. The phosphorylcholine moiety plays a crucial role in these interactions, acting as a molecular target for various signaling pathways .
Comparaison Avec Des Composés Similaires
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- can be compared with other similar compounds, such as:
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
1-o-Octadecyl-2-O-methylglyceryl-3-phosphorylcholine: A similar compound with a methyl group instead of an ethyl group, affecting its chemical properties and interactions.
Propriétés
Numéro CAS |
91605-33-3 |
|---|---|
Formule moléculaire |
C28H60NO6P |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
[(2R)-2-ethoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3/t28-/m1/s1 |
Clé InChI |
FSHMOCOVNGAJTL-MUUNZHRXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





